molecular formula C3H6ClFO3S B6217836 2-chloro-2-fluoroethyl methanesulfonate CAS No. 2742656-43-3

2-chloro-2-fluoroethyl methanesulfonate

Cat. No.: B6217836
CAS No.: 2742656-43-3
M. Wt: 176.6
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Description

2-Chloro-2-fluoroethyl methanesulfonate (CAS 2742656-43-3) is a fluorinated building block with the molecular formula C₃H₆ClFO₃S and a molecular weight of 176.59 g/mol . As a methanesulfonate ester, this compound is primarily valued in research as a potential bifunctional alkylating agent. The structure combines a reactive mesylate leaving group with a chloro- and fluoro-substituted ethyl chain, which may be exploited in organic synthesis to introduce the 2-chloro-2-fluoroethyl moiety into target molecules. Related 2-haloethyl (methylsulfonyl)methanesulfonates have demonstrated significant biological activity in scientific studies, showing high efficacy against experimental models such as P388 leukemia in vivo . This suggests that this compound may have application in medicinal chemistry research, particularly in the development and study of potential antineoplastic agents. The presence of both chlorine and fluorine atoms can fine-tune the compound's reactivity, lipophilicity, and metabolic stability, making it a versatile intermediate for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

2742656-43-3

Molecular Formula

C3H6ClFO3S

Molecular Weight

176.6

Purity

95

Origin of Product

United States

Preparation Methods

Stepwise Reaction Overview

  • Reagent Preparation : Chlorofluoroethanol (CFE) is synthesized via prior halogenation of ethanol derivatives, though commercial availability often streamlines this step.

  • Sulfonation : CFE reacts with methanesulfonyl chloride in anhydrous dichloromethane or tetrahydrofuran (THF) under nitrogen atmosphere. A tertiary amine base—such as triethylamine (TEA) or pyridine—is added to neutralize HCl byproduct and drive the reaction to completion.

  • Workup and Purification : The crude product is extracted, washed with dilute acid and brine, dried over anhydrous sodium sulfate, and purified via vacuum distillation or recrystallization.

The general reaction scheme is:

Cl-F-C2H4OH+MsClBaseCl-F-C2H4-O-SO2CH3+HCl\text{Cl-F-C}2\text{H}4\text{OH} + \text{MsCl} \xrightarrow{\text{Base}} \text{Cl-F-C}2\text{H}4\text{-O-SO}2\text{CH}3 + \text{HCl} \quad \text{}

Optimization of Reaction Conditions

Stoichiometry and Temperature

Optimal molar ratios of CFE to MsCl range from 1:1.1 to 1:1.3, ensuring excess MsCl compensates for volatilization losses. Temperatures are maintained at 0–5°C during initial mixing to mitigate exothermic side reactions, gradually warming to 25°C for completion. Higher temperatures risk decomposition, while lower temperatures prolong reaction times.

Catalytic and Solvent Effects

  • Base Selection : Triethylamine is preferred over pyridine due to superior HCl scavenging and minimal side reactions.

  • Solvent Compatibility : Polar aprotic solvents (e.g., THF) enhance reagent solubility, while dichloromethane offers easier post-reaction separation.

Purification and Characterization

Post-synthesis purification is critical due to residual reactants and byproducts. Key steps include:

  • Liquid-Liquid Extraction : Separation using ethyl acetate and water removes unreacted MsCl and base.

  • Distillation : Vacuum distillation (boiling point ~120–130°C at 10 mmHg) yields >95% purity.

  • Spectroscopic Validation :

    • ¹H NMR : Peaks at δ 4.5–4.7 ppm (m, -CH₂-O-SO₂-) and δ 3.0 ppm (s, -SO₂-CH₃).

    • FT-IR : Strong absorbance at 1170 cm⁻¹ (S=O stretching) and 750 cm⁻¹ (C-Cl).

HazardPrecautionary Measure
Corrosive (MsCl, HCl byproduct)Use nitrile gloves, face shields, and fume hoods. Neutralize waste with 5% NaHCO₃.
Moisture SensitivityConduct reactions under anhydrous conditions with molecular sieves.
Toxicity (alkylating agent)Avoid inhalation; use closed-system purification techniques.

Comparative Analysis of Industrial Methodologies

While academic literature on this specific compound is sparse, analogous sulfonate ester syntheses (e.g., methyl methanesulfonate) reveal best practices:

  • Catalyst-Free Systems : Eliminating metal catalysts reduces post-purification complexity.

  • Continuous Flow Reactors : Enhance yield (up to 98%) and reduce reaction times by improving heat transfer .

Chemical Reactions Analysis

2-chloro-2-fluoroethyl methanesulfonate undergoes various types of chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

CFEMS has demonstrated promising results in the treatment of certain types of cancer. A notable study indicated that 2-chloroethyl methanesulfonate is highly effective against P388 leukemia in vivo. Mice treated with this compound at a dosage of 50 mg/kg showed significant survival rates, with approximately 37% surviving beyond 60 days post-treatment . This suggests its potential as a chemotherapeutic agent.

2. Mutagenesis Studies

CFEMS is also utilized in genetic research, particularly in mutagenesis studies. For instance, it has been shown to induce mutations in Drosophila melanogaster, with mutation frequencies significantly higher than spontaneous rates. This property makes it a valuable tool for studying genetic mechanisms and the effects of mutagens .

Biological Applications

1. Mechanism of Action

The compound acts through alkylation, which leads to DNA damage and subsequent cell death in rapidly dividing cells, such as cancer cells. This mechanism is crucial for its anticancer applications, as targeting proliferative cells can effectively reduce tumor growth.

2. Research in Pharmacology

CFEMS has been explored for its interactions with various biological targets, including receptors involved in neurological disorders. Its ability to modify receptor activity positions it as a candidate for developing new therapeutic agents targeting the 5HT6 receptor, which is associated with cognitive functions and disorders .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Studies
Anticancer Activity Effective against P388 leukemiaMice survival rates improved significantly
Mutagenesis Studies Induces mutations in Drosophila melanogasterMutation frequency increased two orders of magnitude
Pharmacological Research Modulates receptor activityPotential for treating neurological disorders

Case Studies

Case Study 1: P388 Leukemia Treatment

  • Objective: Evaluate the efficacy of CFEMS in vivo.
  • Method: Administered at 50 mg/kg to leukemic mice.
  • Results: Majority survived over 30 days; notable long-term survival observed.
  • Conclusion: CFEMS shows potential as an effective anticancer agent.

Case Study 2: Genetic Mutation Induction

  • Objective: Assess the mutagenic potential of CFEMS.
  • Method: Treated Drosophila melanogaster larvae with varying concentrations.
  • Results: Significant increase in mutation frequency compared to controls.
  • Conclusion: CFEMS is a potent mutagen, useful for genetic research.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Fluorinated Sulfonates and Environmental Impact

Compound : F-53B (Potassium 2-(6-chloro-dodecafluorohexyloxy)-1,1,2,2-tetrafluoroethane sulfonate)

  • Structure : Features a perfluorinated chain with Cl and sulfonate groups.
  • Key Differences :
    • F-53B’s long perfluoroalkyl chain confers extreme environmental persistence, classifying it as a persistent organic pollutant (POP). In contrast, 2-chloro-2-fluoroethyl methanesulfonate’s simpler structure likely results in faster degradation.
    • Applications : F-53B is used industrially as a surfactant, whereas methanesulfonate esters are primarily utilized in synthetic chemistry or drug formulation.

Sulfonyl Chlorides vs. Sulfonate Esters

Compound : 2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl chloride (C₉H₁₀ClFO₃S)

  • Structure : Contains a sulfonyl chloride group attached to a fluorophenyl moiety.
  • Key Differences :
    • Reactivity : Sulfonyl chlorides are highly reactive intermediates used to introduce sulfonate groups. Methanesulfonate esters, by contrast, are stable alkylating agents.
    • Applications : Sulfonyl chlorides serve as precursors in synthesis, while methanesulfonate esters are employed in nucleophilic substitutions.

Pharmaceutical Methanesulfonate Esters

Compound: Ethyl 3-[(2-{[4-(hexyloxycarbonylaminoiminomethyl)phenylamino]methyl}-1-methyl-1H-benzimidazole-5-carbonyl)pyridin-2-ylamino]propionate methanesulfonate

  • Structure : A complex methanesulfonate ester used in drug formulations.
  • Key Differences: The target compound’s halogenated ethyl group may enhance electrophilicity compared to non-halogenated analogs, influencing reaction kinetics or metabolic stability. Applications: Methanesulfonates in pharmaceuticals often improve solubility or act as prodrugs, whereas halogenated variants like this compound could offer tailored reactivity.

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Substituents Primary Application Source
This compound C₃H₆ClFO₃S Cl, F on ethyl; methanesulfonate Alkylating agent (inferred)
F-53B C₈H₄ClF₁₆KO₃S Perfluoroalkyl, Cl, sulfonate Industrial surfactant
2-(4-Fluorophenyl)-sulfonyl chloride C₉H₁₀ClFO₃S Fluorophenyl, sulfonyl chloride Synthesis intermediate
Pharmaceutical methanesulfonate Complex Methanesulfonate ester Drug formulation

Table 2: Reactivity and Environmental Profiles

Compound Reactivity Environmental Persistence Key Concerns
This compound High (alkylation) Moderate Toxicity, handling precautions
F-53B Low High (POP) Bioaccumulation, persistence
Sulfonyl chloride Very high Low Corrosive, moisture-sensitive

Research Findings and Implications

  • Environmental Impact : Unlike perfluorinated sulfonates (e.g., F-53B), this compound’s simpler structure suggests lower bioaccumulation risks.
  • Pharmaceutical Utility : Methanesulfonate esters are favored in drug development for their balance of stability and reactivity, though halogenated variants may require additional toxicity studies.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-chloro-2-fluoroethyl methanesulfonate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution, where methanesulfonyl chloride reacts with 2-chloro-2-fluoroethanol under controlled conditions. Key variables include temperature (0–5°C to minimize side reactions), solvent choice (e.g., dichloromethane for polarity control), and stoichiometric ratios (1:1.2 molar ratio of alcohol to methanesulfonyl chloride). Catalytic bases like triethylamine may enhance reaction efficiency by scavenging HCl .
  • Optimization : Monitor reaction progress via TLC or GC-MS. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from unreacted starting materials or byproducts like dialkylated derivatives .

Q. What safety protocols are critical when handling this compound?

  • Guidelines : Use fume hoods, impermeable gloves (nitrile), and safety goggles. Avoid skin contact due to potential mutagenicity and carcinogenicity, as structurally similar methanesulfonates (e.g., ethyl methanesulfonate) are classified as teratogens .
  • Waste Disposal : Neutralize with aqueous sodium bicarbonate before disposal. Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis or thermal degradation .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Methods :

  • NMR : Confirm substitution patterns (e.g., 19F^{19}\text{F} NMR for fluorine environment, 1H^{1}\text{H} NMR for methanesulfonate methyl group at ~3.0 ppm).
  • HPLC/MS : Detect trace impurities (e.g., residual alcohol or sulfonic acid derivatives).
  • Elemental Analysis : Verify stoichiometry (C, H, S, Cl, F) .

Advanced Research Questions

Q. How does the chloro-fluoro substitution pattern influence the compound’s reactivity in nucleophilic displacement reactions?

  • Mechanistic Insight : The electron-withdrawing fluorine atom adjacent to the chlorine increases the electrophilicity of the adjacent carbon, enhancing susceptibility to nucleophilic attack. Computational studies (DFT) can model transition states to predict regioselectivity in reactions with amines or thiols .
  • Experimental Design : Compare reaction rates with analogs (e.g., 2-chloroethyl vs. 2-fluoroethyl methanesulfonate) under identical conditions. Use kinetic profiling (e.g., UV-Vis monitoring of product formation) .

Q. What strategies resolve contradictions in reported yields or side products during synthesis?

  • Data Analysis : Replicate conflicting protocols while controlling variables (humidity, reagent purity). Use DoE (Design of Experiments) to identify critical factors (e.g., moisture sensitivity of methanesulfonyl chloride). Cross-validate with alternative characterization (e.g., IR spectroscopy for sulfonate ester confirmation) .
  • Case Study : If one study reports 85% yield with THF as solvent and another 60% with DCM, investigate solvent polarity’s role in stabilizing intermediates or transition states .

Q. How can computational chemistry predict the environmental persistence or toxicity of this compound?

  • Methods :

  • QSAR Models : Predict biodegradability or bioaccumulation potential using logP values and fragment-based toxicity indices.
  • Molecular Dynamics : Simulate hydrolysis pathways in aqueous environments (e.g., pH-dependent cleavage to methanesulfonic acid and halogenated alcohols) .

Key Research Challenges

  • Stereochemical Effects : If the compound exhibits chirality (e.g., due to asymmetric fluorine substitution), explore enantioselective synthesis using chiral catalysts .
  • Environmental Impact : Assess bioaccumulation in aquatic systems via LC-MS/MS analysis of degradation products .

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